BenchChemオンラインストアへようこそ!

5-butyl-6-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one

Lipophilicity Drug-likeness ADME Prediction

5-Butyl-6-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one (C₁₄H₂₄N₄O; MW 264.37 g/mol) is a synthetic heterocyclic small molecule belonging to the piperazinylpyrimidin-4(3H)-one class. Its structure features a 5-butyl-6-methyl-disubstituted pyrimidinone core and a 4-methylpiperazine moiety appended at the 2-position, as confirmed by ¹H NMR spectroscopy (DMSO‑d₆, 400 MHz) and exact mass determination (264.195011 g/mol).

Molecular Formula C14H24N4O
Molecular Weight 264.37 g/mol
Cat. No. B14939571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-butyl-6-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one
Molecular FormulaC14H24N4O
Molecular Weight264.37 g/mol
Structural Identifiers
SMILESCCCCC1=C(N=C(NC1=O)N2CCN(CC2)C)C
InChIInChI=1S/C14H24N4O/c1-4-5-6-12-11(2)15-14(16-13(12)19)18-9-7-17(3)8-10-18/h4-10H2,1-3H3,(H,15,16,19)
InChIKeyHTDHQJIXUPGTCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Butyl-6-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one – Structural Identity, Physicochemical Profile, and Procurement Baseline


5-Butyl-6-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one (C₁₄H₂₄N₄O; MW 264.37 g/mol) is a synthetic heterocyclic small molecule belonging to the piperazinylpyrimidin-4(3H)-one class. Its structure features a 5-butyl-6-methyl-disubstituted pyrimidinone core and a 4-methylpiperazine moiety appended at the 2-position, as confirmed by ¹H NMR spectroscopy (DMSO‑d₆, 400 MHz) and exact mass determination (264.195011 g/mol) [1]. The scaffold falls within a privileged class of piperazinylpyrimidine derivatives widely explored as kinase inhibitor leads and GPCR ligands, with demonstrated antitumor activity against NCI‑60 cell lines for certain congeners [2]. Computed physicochemical descriptors (clogP = 1.30, TPSA = 64.15 Ų, H‑bond donors = 2, H‑bond acceptors = 5, rotatable bonds = 4) place the compound within Lipinski’s Rule of Five space, consistent with favorable oral drug‑likeness potential [3]. However, it must be noted that no published biological activity data for this specific compound currently exist in ChEMBL, BindingDB, or the primary literature [4], making its precise pharmacological profile unknown and distinguishing it from heavily characterized analogs such as PF‑4708671 (S6K1 inhibitor; Ki = 20 nM) [5].

Why 5-Butyl-6-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one Cannot Be Replaced by Generic Piperazinylpyrimidine Analogs in Research Procurement


Piperazinylpyrimidine derivatives exhibit steep structure–activity relationships (SAR), where minor changes in the substitution pattern of the pyrimidinone core dramatically alter kinase selectivity, potency, and cellular permeability [1]. For instance, within the closely studied piperazinylpyrimidine class, the identity of the alkyl substituent at position 5 (butyl vs. ethyl vs. isobutyl) and the presence or absence of a 6‑methyl group differentially govern logP, hydrogen‑bonding capacity, and conformational flexibility, each of which modulates target engagement, off‑target binding, and metabolic stability [2][3]. The 5‑butyl‑6‑methyl combination found in the title compound is structurally distinct from both the widely used tool compound PF‑4708671 (which carries a trifluoromethyl‑pyridyl group at position 4 and a different core substitution pattern [4]) and the prototypical 5‑HT₇ receptor antagonist scaffold 4‑(3‑furyl)‑2‑(4‑methylpiperazin‑1‑yl)pyrimidine [5]. These structural differences mean that the compound occupies a unique position in chemical space: it preserves the pharmacophore associated with kinase and GPCR ligand activity while offering a distinct lipophilicity–polarity balance (clogP 1.30, TPSA 64.15 Ų) that cannot be replicated by its closest commercial analogs. Critically, because no biological data have been published for this specific molecule [6], its substitution by any other piperazinylpyrimidine cannot be assumed to yield equivalent experimental outcomes, making its consistent procurement essential for SAR exploration and lead optimization campaigns that depend on this precise substitution vector.

Quantitative Differentiation Evidence for 5-Butyl-6-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one Against the Closest Structural Analogs


Lipophilicity Differential: Lower clogP of the 5‑Butyl‑6‑methyl Analog vs. the 5‑Ethyl‑6‑methyl Homolog

The title compound (clogP = 1.30) [1] is predicted to be approximately 0.8–2.2 log units less lipophilic than its closest commercially available analog, 5‑ethyl‑6‑methyl‑2‑(4‑methylpiperazin‑1‑yl)pyrimidin‑4(3H)‑one (C₁₂H₂₀N₄O), for which vendor‑computed clogP values range from 3.12 to 3.51 . This lower lipophilicity, driven by the replacement of an ethyl group at position 5 with an n‑butyl chain, predicts improved aqueous solubility and a reduced risk of CYP450‑mediated metabolic clearance, which are desirable attributes for lead molecules requiring high systemic exposure [2].

Lipophilicity Drug-likeness ADME Prediction

Hydrogen‑Bond Donor Count: Structural Discrimination from PF‑4708671 and Other Fully Substituted Piperazinylpyrimidines

The title compound contains two hydrogen‑bond donors (HBD = 2) originating from the NH of the pyrimidinone ring and its tautomeric OH form [1]. In contrast, the leading piperazinylpyrimidine tool compound PF‑4708671 (C₁₉H₂₁F₃N₆) contains zero HBDs, as all exchangeable protons are substituted [2]. This difference in H‑bond donor capacity directly impacts molecular recognition: HBDs are critical for forming key hinge‑binding interactions with kinase active sites, and their presence or absence can redirect target selectivity between closely related kinase families [3].

Hydrogen Bonding Permeability Kinase Selectivity

Topological Polar Surface Area: Differentiation from the 5‑Isobutyl Regioisomer for Blood–Brain Barrier Penetration Prediction

The title compound (TPSA = 64.15 Ų) shares an identical TPSA with the 5‑isobutyl regioisomer 6‑(3‑methylbutyl)‑2‑(4‑methylpiperazin‑1‑yl)pyrimidin‑4‑ol (C₁₄H₂₄N₄O), as both have the same molecular formula and functional group count [1]. However, the linear n‑butyl substitution at position 5 in the title compound provides a different spatial presentation of the hydrophobic alkyl chain compared to the branched isobutyl group at position 6 in the regioisomer, which can affect intramolecular conformational preferences and binding‑site complementarity without altering the global TPSA value [2]. Both compounds lie below the TPSA threshold of 90 Ų, predicting favorable passive blood–brain barrier permeability, but the distinct alkyl chain topology may differentially influence P‑glycoprotein efflux recognition [3].

Polar Surface Area Blood-Brain Barrier CNS Drug Design

NMR Structural Confirmation: Unique Spectroscopic Fingerprint Enabling Identity Verification in Procurement

A fully assigned ¹H NMR spectrum (400 MHz, DMSO‑d₆) for the title compound is available through the Wiley KnowItAll Spectral Library (SpectraBase Compound ID LZ8QGigNziu), providing a definitive spectroscopic fingerprint for identity verification [1]. This level of spectral characterization distinguishes the compound from many catalog‑listed piperazinylpyrimidine analogs that lack publicly available reference NMR data, reducing the risk of structural misassignment during procurement and enabling straightforward batch‑to‑batch quality control by end‑user laboratories [2].

Quality Control NMR Spectroscopy Structural Confirmation

Recommended Application Scenarios for 5-Butyl-6-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one Based on Available Evidence


Medicinal Chemistry SAR Exploration of Alkyl Chain Length on Piperazinylpyrimidine Scaffolds

The title compound serves as a unique n‑butyl probe in SAR campaigns exploring the effect of C‑5 alkyl chain elongation on piperazinylpyrimidine biological activity. Its substantially lower computed lipophilicity (clogP = 1.30) compared to the 5‑ethyl analog (ALogP ≈ 3.12) [1] enables systematic investigation of the pharmacokinetic–potency trade‑off within a congeneric series. Procurement of the specific 5‑butyl‑6‑methyl regioisomer is essential, as biological activity cannot be extrapolated from the 5‑isobutyl or 5‑ethyl variants given documented steep SAR in this chemical class [2].

Kinase Profiling of H‑Bond Donor–Containing Piperazinylpyrimidines

With two hydrogen‑bond donors (HBD = 2) [3], the compound offers a pharmacophoric feature absent in the widely used S6K1 inhibitor PF‑4708671 (HBD = 0) [4]. This makes it a valuable candidate for broad‑panel kinase profiling (e.g., DiscoverX KINOMEscan or similar panels) to determine whether the presence of exchangeable NH groups on the pyrimidinone core redirects kinase selectivity toward targets requiring hinge‑region hydrogen bonding, potentially identifying novel kinase inhibition chemotypes distinct from the PF‑4708671 series.

CNS Drug Discovery: Blood–Brain Barrier Penetration Assessment of Linear vs. Branched Alkyl Piperazinylpyrimidines

The compound’s TPSA of 64.15 Ų places it well within the CNS‑favorable range (<90 Ų) for predicted passive BBB permeability [5]. In head‑to‑head PAMPA‑BBB or in situ brain perfusion studies against the 5‑isobutyl regioisomer (identical TPSA but branched alkyl topology), researchers can deconvolute the contribution of alkyl chain shape to CNS penetration, independent of global polarity descriptors. Such studies would clarify whether n‑butyl or isobutyl substitution is preferred for achieving brain exposure in piperazinylpyrimidine‑based CNS programs.

Quality Control and Identity Verification Using Reference NMR Spectroscopy

Procurement of this compound is supported by a publicly accessible ¹H NMR reference spectrum (400 MHz, DMSO‑d₆) in the Wiley KnowItAll Library [6], enabling immediate identity confirmation upon receipt. This is particularly valuable for core facilities and screening centers that require rapid, unambiguous structural verification of catalog compounds before committing to expensive biological assays, especially when the compound is being used as a singleton in diversity‑oriented screening sets.

Quote Request

Request a Quote for 5-butyl-6-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.